2-(2-Tert-butylphenyl)pyrrolidine
Description
2-(2-Tert-butylphenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butyl-substituted phenyl group at the 2-position of the pyrrolidine ring. Pyrrolidines are five-membered saturated heterocycles with one nitrogen atom, widely studied for their structural versatility and pharmacological relevance. The tert-butyl group in the ortho position of the phenyl ring introduces significant steric bulk, which can influence reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(2-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-8-5-4-7-11(12)13-9-6-10-15-13/h4-5,7-8,13,15H,6,9-10H2,1-3H3 |
InChI Key |
OALPXFJKHZQIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylphenyl)pyrrolidine typically involves the reaction of 2-tert-butylphenylamine with a suitable pyrrolidine precursor. One common method is the reductive amination of 2-tert-butylphenylamine with pyrrolidine-2-carboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butylphenyl)pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified pyrrolidine rings.
Substitution: Functionalized pyrrolidine derivatives with various substituents.
Scientific Research Applications
2-(2-Tert-butylphenyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Tert-butylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the pyrrolidine ring allows for interactions with various biological macromolecules, while the tert-butyl group can influence the binding affinity and selectivity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The ortho-tert-butyl group in 2-(2-tert-butylphenyl)pyrrolidine imposes greater steric hindrance compared to para-substituted analogs, complicating synthetic routes such as cross-coupling reactions .
- Catalyst Dependency : Synthesis often requires transition-metal catalysts (e.g., Pd for C–C bond formation), which are cost-prohibitive and sensitive to steric bulk .
- Enantiomer Separation : Unlike fluorophenyl analogs, which face enantiomer separation hurdles due to sparteine shortages , the tert-butyl group’s bulk may simplify chiral resolution via crystallization.
Physicochemical Properties
Table 2: Spectroscopic and Physical Properties
Key Observations :
- Hydrophobicity : The tert-butyl group reduces solubility in polar solvents compared to hydroxymethyl derivatives, impacting formulation strategies .
- Spectroscopic Signatures : tert-butyl protons resonate near 1.3 ppm in NMR, while carbonyl groups (e.g., in ester derivatives) show strong IR absorption at ~1740 cm⁻¹ .
Key Observations :
- Bulk vs. Binding : The tert-butyl group’s steric bulk may hinder interactions with flat binding pockets (e.g., kinase active sites) but improve selectivity for hydrophobic targets .
- Electron Effects : Fluorine in meta-fluorophenyl analogs enhances electronegativity and binding to polar residues, whereas tert-butyl groups contribute to lipophilic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
